Exchanger inhibitory peptide

Description

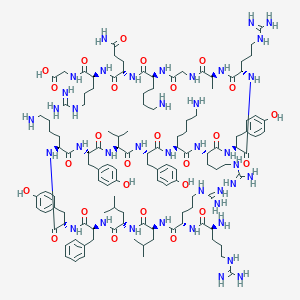

Structure

2D Structure

Properties

CAS No. |

132523-75-2 |

|---|---|

Molecular Formula |

C122H193N39O26 |

Molecular Weight |

2622.1 g/mol |

IUPAC Name |

2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetic acid |

InChI |

InChI=1S/C122H193N39O26/c1-67(2)58-89(154-107(177)86(30-20-56-141-121(134)135)147-101(171)80(126)24-17-53-138-118(128)129)110(180)155-90(59-68(3)4)111(181)158-91(60-71-22-9-8-10-23-71)115(185)159-93(62-73-34-42-77(163)43-35-73)113(183)151-84(27-13-16-52-125)106(176)157-95(64-75-38-46-79(165)47-39-75)116(186)161-99(69(5)6)117(187)160-94(63-74-36-44-78(164)45-37-74)114(184)150-83(26-12-15-51-124)105(175)149-87(31-21-57-142-122(136)137)108(178)156-92(61-72-32-40-76(162)41-33-72)112(182)152-85(29-19-55-140-120(132)133)103(173)145-70(7)100(170)143-65-97(167)146-82(25-11-14-50-123)104(174)153-88(48-49-96(127)166)109(179)148-81(28-18-54-139-119(130)131)102(172)144-66-98(168)169/h8-10,22-23,32-47,67-70,80-95,99,162-165H,11-21,24-31,48-66,123-126H2,1-7H3,(H2,127,166)(H,143,170)(H,144,172)(H,145,173)(H,146,167)(H,147,171)(H,148,179)(H,149,175)(H,150,184)(H,151,183)(H,152,182)(H,153,174)(H,154,177)(H,155,180)(H,156,178)(H,157,176)(H,158,181)(H,159,185)(H,160,187)(H,161,186)(H,168,169)(H4,128,129,138)(H4,130,131,139)(H4,132,133,140)(H4,134,135,141)(H4,136,137,142)/t70-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,99-/m0/s1 |

InChI Key |

KBXLLAUPNJALCJ-QDKIXALKSA-N |

SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C(C)C)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C(C)C)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |

Other CAS No. |

132523-75-2 |

sequence |

RRLLFYKYVYKRYRAGKQRG |

Synonyms |

exchanger inhibitory peptide XIP peptide |

Origin of Product |

United States |

Exchanger Inhibitory Peptide Xip in Sodium Calcium Exchanger Ncx Biology

Structural Delineation and Characterization of NCX-Associated XIP

The inhibitory function of XIP is intrinsically linked to its specific amino acid sequence and its three-dimensional conformation, which dictates its interaction with the NCX protein.

Primary Sequence Analysis and Identification

The Exchanger Inhibitory Peptide (XIP) is an autoinhibitory domain of the sodium-calcium exchanger (NCX). nih.gov In the cardiac isoform of NCX (NCX1.1), this region corresponds to amino acid residues 219-238. mdpi.comresearchgate.net The specific amino acid sequence for the bovine cardiac XIP has been identified as RRLLFYKYVYKRYRAGKQRG. nih.gov This sequence is highly conserved across different NCX homologs. nih.gov Functionally, this region is characterized as a polybasic domain located in the juxtamembrane area at the beginning of the large intracellular loop of the NCX protein. mdpi.com More recent structural studies have led to the delineation of a redefined XIP region that is crucial for its inhibitory function. nih.gov

Mutational analysis within this primary sequence has been instrumental in understanding its function. For instance, substituting specific basic or hydrophobic residues can either enhance or reduce the susceptibility of the exchanger to Na+-dependent inactivation. A notable example is the K229Q mutation in canine NCX1.1 (corresponding to K264 in human NCX1.3), which has been shown to abolish Na+-dependent inactivation. researchgate.netnih.gov Conversely, the F223E mutation increases the sensitivity to this form of inactivation. nih.gov

| XIP Sequence Information | |

| Identified Sequence (Bovine Cardiac) | RRLLFYKYVYKRYRAGKQRG |

| Location (Canine NCX1.1) | Residues 219-238 |

| Key Functional Residue (Canine NCX1.1) | K229 |

| Mutation Abolishing Na+-inactivation | K229Q |

| Mutation Enhancing Na+-inactivation | F223E |

Conformational Studies and Structural Features

Conformational studies reveal that XIP is not a rigid structure but rather a dynamic ensemble of conformations. nih.gov It is situated in a juxtamembrane location, where it forms extensive interactions with the intracellular components of the transmembrane (TM) helices. mdpi.com Cryo-electron microscopy studies have shown that the XIP region is trapped within a groove formed between the transmembrane domain (TMD) and the second calcium-binding domain (CBD2) of the NCX protein. nih.govembopress.org This strategic positioning is critical for its regulatory function.

The conformation of XIP is influenced by its interaction with other parts of the NCX protein and with membrane components like phosphatidylinositol 4,5-bisphosphate (PIP2). nih.govmdpi.com The peptide can adopt various secondary structures, and its flexibility allows it to engage in multiple weak interactions that collectively stabilize the inhibited state of the exchanger. nih.gov The binding of XIP within its groove is thought to obstruct the conformational changes required for ion transport, particularly the movement of the gating helices TM1 and TM6. nih.govembopress.org

Molecular Mechanisms of NCX Regulation by XIP

XIP exerts its regulatory effects on NCX through a complex interplay of autoinhibition, allosteric modulation, and specific binding interactions.

Autoinhibitory Function and Na+-Dependent Inactivation

XIP functions as an autoinhibitory domain that blocks the activity of the NCX protein, a process that is dependent on the intracellular sodium concentration, termed Na+-dependent inactivation. nih.govnih.gov This inactivation is a time-dependent decay of the ion-exchange currents mediated by NCX in response to elevated cytosolic Na+ levels. nih.gov The underlying mechanism involves the XIP region physically interacting with a docking site located elsewhere on the exchanger protein. nih.gov This interaction effectively locks the transporter in an inactive state. nih.gov

The binding of phosphatidylinositol 4,5-bisphosphate (PIP2) to the polybasic XIP region can disrupt this autoinhibitory interaction, thereby alleviating the Na+-dependent inactivation. nih.govmdpi.com Mutations within the XIP sequence that alter its affinity for PIP2 have been shown to affect the susceptibility of the exchanger to this form of regulation. For instance, the F223E mutant, which has a reduced affinity for PIP2, exhibits increased sensitivity to Na+-dependent inactivation. Conversely, the K229Q mutant, which binds PIP2 with higher affinity, is resistant to this inactivation. nih.gov This demonstrates that Na+-dependent inactivation is a key physiological regulator of NCX activity, influencing both cardiac excitability and contractility. researchgate.netescholarship.org

| Factor | Effect on Na+-Dependent Inactivation |

| High Intracellular Na+ | Promotes inactivation |

| PIP2 Binding to XIP | Alleviates inactivation |

| K229Q Mutation | Abolishes inactivation |

| F223E Mutation | Enhances inactivation |

Allosteric Modulation and Regulatory Interactions

The regulation of NCX by XIP is a form of allosteric modulation, where binding at one site on the protein influences activity at a distant site. escholarship.orgescholarship.org The XIP region, by binding within the groove between the TMD and CBD2, allosterically inhibits the conformational rearrangements of the transmembrane helices that are necessary for the ion-exchange reaction. nih.govembopress.org Specifically, the binding of XIP is predicted to clash with the gating helices TMs1/6 when the transporter attempts to transition to an outward-facing state, thus hindering the transport cycle. embopress.org

The regulatory effect of XIP is also modulated by intracellular calcium. The binding of Ca2+ to the regulatory calcium-binding domains (CBDs), particularly CBD2, can alleviate the Na+-induced inhibition. nih.gov It is hypothesized that Ca2+ binding to CBD2, which is in close proximity to the XIP binding site, may neutralize the negative electrostatic potential in this area, thereby reducing the binding affinity of the positively charged XIP region and promoting its dissociation. nih.gov This interplay between Na+, Ca2+, and PIP2 allows for a fine-tuned, dynamic regulation of NCX activity to meet the physiological demands of the cell. mdpi.com

Characterization of XIP Binding Sites on NCX Isoforms

The binding site for XIP on the NCX protein has been a subject of intense investigation. Early studies on the bovine cardiac Na+-Ca+ exchanger identified a negatively charged region within the large intracellular loop 'f' as a potential XIP binding site. nih.gov This region, comprising amino acids 445-455 with the sequence IDDDIFEEDEN, was shown to bind XIP in a saturable manner with a dissociation constant (Kd) of approximately 5 µM. nih.gov There are indications that another docking site might be located within residues 562–679 of the central hydrophilic domain. nih.gov

More recent cryo-EM structures of human NCX1.3 have provided a more detailed picture of the XIP binding pocket. nih.gov These studies confirm that XIP binds in a groove between the TMD and CBD2. The interaction is stabilized by multiple hydrogen bonds and electrostatic interactions between specific residues of XIP and the NCX protein. For example, the side chain of K264 of XIP (equivalent to K229 in canine NCX1) protrudes into a negatively charged pocket formed by acidic residues from CBD2, including E551, D612, E614, and E615. nih.gov Other key interactions involve R265 of XIP with E685, R267 with E132, Q271 with E104, and D281 with Q825. nih.gov Disruption of these interactions through mutagenesis has been shown to alleviate Na+-dependent inactivation. nih.gov While most studies have focused on NCX1, the presence of these key residues and domains across different isoforms like NCX2 and NCX3 suggests a conserved, yet potentially isoform-specific, mechanism of XIP-mediated regulation. mdpi.comnih.govresearchgate.net

| Interacting Residues in XIP Binding | |

| XIP Residue | NCX1.3 Residue |

| K264 | E551, D612, E614, E615 (from CBD2) |

| R265 | E685 (from H1) |

| R267 | E132 (from β2-TM2) |

| Q271 | E104 (from TM1) |

| D281 | Q825 (from TM7-8) |

Identification of Cytoplasmic Loop Interaction Domains

The primary binding site for XIP is located on the large intracellular loop of the NCX protein, specifically within a region designated as loop f. nih.gov Through affinity column chromatography using XIP, a 24 kDa fragment of the bovine cardiac sarcolemmal NCX protein was isolated and sequenced. nih.gov This led to the identification of a negatively charged region spanning amino acids 445-455 (with the sequence IDDDIFEEDEN) as a key interaction domain for the positively charged XIP. nih.gov

Further studies have refined the understanding of this interaction, indicating that the XIP region, located at the N-terminus of the regulatory domain, is crucial for the sodium-dependent inactivation of the exchanger. researchgate.net More recent cryogenic electron microscopy (cryo-EM) structures of human NCX1.3 have provided a high-resolution view of the XIP binding site. These studies show the XIP region (re-designated as residues 260–283) trapped within a groove formed between the transmembrane domain (TMD) and the second calcium-binding domain (CBD2). nih.govembopress.org This positioning places XIP in a juxtamembrane location where it can form extensive interactions with the surrounding intracellular parts of the transmembrane helices and CBD2. nih.govembopress.org Specifically, the XIP region and a β-hairpin structure between transmembrane helices 1 and 2 can assemble into a four-stranded β-hub that mediates tight packing between the TMD and the cytosolic domains, effectively locking the exchanger in an inactivated state. elifesciences.orgnih.gov

It has also been suggested that for XIP to exert its full regulatory effect, it may interact with another region of the f-loop located between residues 562 and 685, which is believed to be a Na+ regulatory site.

Specific Amino Acid Residue Involvement

The interaction between XIP and the NCX cytoplasmic loop is governed by specific electrostatic and hydrophobic interactions involving key amino acid residues. The initial identification of the negatively charged sequence IDDDIFEEDEN (amino acids 445-455) pointed to the importance of acidic residues in binding the polybasic XIP. nih.gov

High-resolution structural data has provided more granular detail on the residues involved. In human NCX1.3, the side chain of Lysine (B10760008) 264 (K264) in the XIP region protrudes into a negatively charged pocket formed by acidic residues from CBD2, including Glutamate 551 (E551), Aspartate 612 (D612), Glutamate 614 (E614), and Glutamate 615 (E615). nih.gov The corresponding residue in canine NCX1.1 (K229) has been shown through mutagenesis to be critical; its mutation to glutamine abolishes Na+-dependent inactivation. nih.gov

Several hydrogen bonds also stabilize the position of XIP within its binding groove. These include interactions between:

Arginine 265 (R265) of XIP and Glutamate 685 (E685) in the H1 helix. nih.gov

Arginine 267 (R267) of XIP and Glutamate 132 (E132) in the loop between the β2 strand and transmembrane helix 2. nih.gov

Glutamine 271 (Q271) of XIP and Glutamate 104 (E104) in transmembrane helix 1. nih.gov

Aspartate 281 (D281) of XIP and Glutamine 825 (Q825) in the loop between transmembrane helices 7 and 8. nih.gov

Mutational analysis has further underscored the functional importance of specific residues. For instance, mutating Phenylalanine 223 to Glutamate (F223E) in the XIP region was found to accelerate the inactivation of the exchanger. researchgate.net

Binding Affinity and Specificity Determinations

The binding of XIP to its target site on the NCX protein is a specific and saturable process. Fluorescence titration studies were used to quantify the interaction between a synthetic XIP and a peptide corresponding to the identified binding domain (IDDDIFEEDEN). nih.gov These experiments demonstrated that the binding was saturable with a dissociation constant (Kd) of 5 µM. nih.gov In contrast, the interaction of XIP with another negatively charged region of the NCX protein (GEDDDDDECGEE) was found to be non-specific, highlighting the selectivity of XIP for its primary binding site. nih.gov

The binding affinity of XIP is influenced by post-translational modifications of the NCX protein, such as palmitoylation. Palmitoylation of NCX1 has been shown to control the ability of XIP to bind to its site within the regulatory intracellular loop, thereby modifying NCX1 inactivation. nih.gov

Functional Impact of XIP on NCX Activity

Modulation of Ion Exchange Currents

The primary functional consequence of XIP binding to NCX is the inhibition of its ion exchange activity. Exogenously applied XIP is a potent inhibitor of cardiac Na+-Ca2+ exchange. nih.gov Electrophysiological studies using the giant excised patch technique have demonstrated that the endogenous XIP region is centrally involved in a regulatory mechanism known as Na+-dependent inactivation. researchgate.netnih.gov This process is observed as a time-dependent decay of the outward Na+-Ca2+ exchange current following the application of Na+ to the intracellular surface of the membrane. researchgate.netnih.gov

Mutations within the endogenous XIP region significantly alter this inactivation process. Some mutations markedly accelerate the inactivation, while others can completely eliminate it. researchgate.netnih.gov For example, deleting the XIP region in NCX1.3 results in a substantial increase in the steady-state current compared to the wild-type exchanger, which displays significant inactivation. nih.gov

In isolated guinea pig ventricular cells, intracellular dialysis with XIP largely abolishes the outward Na+-Ca2+ exchange current (INCX). psu.edunih.gov This inhibition of the outward current (Ca2+ influx, Na+ efflux) leads to a secondary block of the inward INCX (Ca2+ efflux, Na+ influx). psu.edu Studies in myocytes from failing canine hearts showed that partial inhibition of NCX with XIP could normalize the amplitude of the Ca2+ transient and increase the sarcoplasmic reticulum Ca2+ load, suggesting that XIP primarily impacts the Ca2+ efflux mode of the exchanger. nih.govresearchgate.net

The effect of XIP on the action potential duration (APD) is dependent on the intracellular Na+ concentration. At low intracellular Na+, where INCX is predominantly inward, XIP is predicted to shorten the APD. nih.gov Conversely, at high intracellular Na+, where outward INCX contributes to repolarization, XIP is expected to prolong the APD. nih.gov

| Experimental Condition | Effect of XIP | Reference |

|---|---|---|

| Application of intracellular Na+ to giant excised patch (Wild-Type NCX) | Induces time-dependent decay of outward current (Na+-dependent inactivation) | researchgate.netnih.gov |

| Deletion of XIP region (NCX1.3 mutant) | Remarkably increases steady-state outward current; eliminates inactivation | nih.gov |

| Intracellular dialysis in guinea pig ventricular cells | Largely abolishes outward INCX | psu.edunih.gov |

| Myocytes from failing hearts (30 µmol/L XIP) | ~27% inhibition of NCX; normalizes Ca2+ transient amplitude | nih.gov |

Interplay with Endogenous Regulatory Proteins and Lipids

The regulatory function of XIP is not isolated but is influenced by interactions with other cellular components, particularly endogenous lipids like phosphatidylinositol 4,5-bisphosphate (PIP2). PIP2 is known to stimulate NCX1 activity by reducing Na+-dependent inactivation, and the XIP region is directly involved in this process. elifesciences.orgnih.gov

It is proposed that PIP2 directly interacts with the XIP region, leading to the elimination of its inhibitory effect and thus stimulating NCX function. Exchangers with mutated XIP regions lose their responsiveness to PIP2. Structural studies reveal that PIP2 binding induces a conformational change at the interface between the transmembrane and cytosolic domains. elifesciences.orgelifesciences.orgnih.gov This change, particularly a reorientation of residue Tyrosine 226, disrupts local interactions between CBD2 and XIP, pushing CBD2 away and destabilizing the inactivated state assembly. elifesciences.orgnih.gov

Post-translational modifications such as S-palmitoylation also modulate XIP's function. Palmitoylation occurs on a cysteine residue near the XIP binding site and can remodel this region of the protein, thereby controlling XIP binding and, consequently, NCX inactivation. nih.govmdpi.com

While direct interactions with other large regulatory proteins are less defined, the interplay between XIP and the calcium-binding domains (CBD1 and CBD2) is fundamental to its function. The binding of Ca2+ to the CBDs, particularly CBD2, enhances NCX activity and rescues it from the Na+-dependent inactivation mediated by XIP. researchgate.netnih.gov This suggests a competitive or allosteric interplay where Ca2+ binding to the regulatory domains opposes the inhibitory conformation stabilized by the XIP region.

Role of Phosphatidylinositol 4,5-bisphosphate (PIP2)

Phosphatidylinositol 4,5-bisphosphate (PIP2) is a minor phospholipid component of the plasma membrane that acts as a crucial regulator of numerous cellular processes, including ion channel and transporter function. wikipedia.orgnih.govnih.govresearchgate.net In the context of NCX regulation, PIP2 functions as a positive modulator. nih.govmdpi.com The endogenous XIP region is central to this regulatory mechanism. nih.gov PIP2 is believed to activate the NCX by binding to the XIP region, which in turn reduces the Na+-dependent inactivation of the exchanger. nih.gov This interaction likely prevents the XIP domain from engaging its inhibitory binding site, thus relieving autoinhibition and promoting NCX activity. nih.gov The dynamic turnover of PIP2, controlled by enzymes like phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), allows for tight spatiotemporal control over NCX function. nih.gov

Interaction with Calmodulin

Calmodulin (CaM) is a ubiquitous calcium-binding protein that acts as a primary sensor of intracellular Ca2+ changes, relaying these signals to target proteins. nih.govfrontiersin.org The NCX1 isoform is a known target for CaM-mediated regulation. nih.gov The interaction between CaM and NCX1 is dependent on both Ca2+ and a specific putative CaM-binding segment (CaMS) located on the large intracellular loop of the exchanger. nih.gov Studies using co-expression systems have shown that CaM modulates the activity of NCX1 splice variants. nih.gov Deletion of the CaMS from NCX1.1 and NCX1.3 resulted in diminished exchange activity and reduced localization of the protein to the cell membrane. nih.gov Furthermore, point mutations at conserved amino acid residues within the CaMS have differential effects on the activity of NCX1.1 and NCX1.3, with some mutations decreasing activity and others altering the response to CaM co-expression. nih.gov This indicates a complex and isoform-specific regulation of NCX by the Ca2+-CaM complex.

Cross-talk with Phospholemman (PLM) and Related Peptides

Phospholemman (PLM) is a 72-amino acid membrane phosphoprotein belonging to the FXYD family of ion transport regulators. nih.govnih.gov In cardiac tissue, PLM is a key regulator of both the Na+-K+-ATPase and the cardiac Na+/Ca2+ exchanger, NCX1. nih.govnih.gov The regulatory effect of PLM is dictated by its phosphorylation status. While unphosphorylated PLM inhibits the Na+-K+-ATPase, it is the phosphorylated form of PLM that inhibits NCX1 activity. nih.gov This cross-talk provides a mechanism for integrating cellular signaling pathways with ion transport regulation.

The inhibition of NCX1 by PLM is an active process mediated by the direct binding of phosphorylated PLM to the exchanger. nih.govnih.gov Specifically, phosphorylation of PLM at the serine 68 (Ser68) residue by protein kinases A (PKA) or C (PKC) is required for its inhibitory action on NCX1. nih.govnih.govnih.gov This interaction has been confirmed through co-immunoprecipitation and co-fractionation experiments in both rat left ventricle and human embryonic kidney (HEK-293) cells, as well as being demonstrated in the brain. nih.govnih.gov

Research has mapped the PLM binding sites on the large cytoplasmic loop of NCX1 to two specific regions that contain the PASKT and QKHPD motifs. nih.gov Conversely, these two distinct regions on NCX1 bind to identical sequences within the cytoplasmic domain of PLM, suggesting a specific and structured interaction. nih.gov This direct binding of pSer68-PLM to NCX1 results in the inhibition of the exchanger's activity. nih.govnih.gov

| Component | Role in NCX1 Inhibition | Key Details |

| Phospholemman (PLM) | Regulatory protein that inhibits NCX1. | A member of the FXYD family of ion transport regulators. nih.gov |

| Phosphorylation at Serine 68 | The "on switch" for PLM's inhibitory effect on NCX1. | The unphosphorylated form inhibits Na+-K+-ATPase. nih.gov |

| NCX1 Binding Motifs | Specific sites on NCX1 where PLM binds. | Mapped to regions containing PASKT and QKHPD sequences. nih.gov |

| PLM Binding Domain | The region of PLM that interacts with NCX1. | Resides in the cytoplasmic domain of PLM. nih.govnih.gov |

To analyze the biological function of the PLM-NCX1 interaction and to create a tool to modulate it, high-affinity blocking peptides have been developed. nih.govnih.gov These peptides are designed to specifically disrupt the binding between pSer68-PLM and NCX1, thereby preventing the inhibition of the exchanger. nih.gov

One such peptide, referred to as an optimized peptide (Opt-pep), was derived from a native NCX1 sequence containing the QKHPD motif. nih.gov Using two-dimensional peptide array assays, researchers systematically substituted amino acids in the native sequence to identify changes that would enhance binding to the cytoplasmic domain of pSer68-PLM. nih.govnih.gov This process revealed that a double substitution of tyrosine for lysine at position 1 and aspartic acid at position 4 (K1Y and D4Y) resulted in an 8-fold increase in binding affinity for pSer68-PLM compared to the original NCX1 sequence. nih.govnih.gov

This optimized peptide effectively blocks the interaction between PLM and both the PASKT and QKHPD binding regions on NCX1. nih.gov In functional assays using HEK-293 cells, this blocking peptide successfully reversed the PLM-mediated inhibition of NCX1 activity in both its forward (Ca2+ extrusion) and reverse (Ca2+ influx) modes. nih.gov This demonstrates that blockade of the pSer68-PLM and NCX1 interaction leads to an increase in NCX1 activity. nih.gov

| Peptide | Sequence Detail | Key Finding |

| Native NCX1 Peptide | Contains the KHPDKEIEQLIELANYQVLS sequence. | Binds to pSer68-PLM. nih.gov |

| Optimized Peptide (Opt-pep) | YHPYKEIEQLIELANYQVLS (Tyrosine substitutions at positions 1 and 4). | 8-fold higher binding affinity for pSer68-PLM. nih.govnih.gov |

| Function | Blocks the PLM-NCX1 interaction. | Reverses PLM-mediated inhibition of NCX1 activity. nih.gov |

Targeting Other Ion Exchangers and Transporters with Inhibitory Peptides

Anion Exchanger 2 (AE2) Inhibitory Peptides

Anion Exchanger 2 (AE2), also known as SLC4A2, is a chloride/bicarbonate (Cl⁻/HCO₃⁻) exchanger that plays a critical role in regulating intracellular pH (pHi). nih.govnih.gov By facilitating the exchange of intracellular bicarbonate for extracellular chloride, AE2 helps to prevent cellular alkalosis. nih.govnih.gov Its widespread expression and involvement in fundamental cellular processes make it an attractive target for therapeutic peptides. nih.govscispace.com

Peptide Design Strategies for AE2 Interaction

The development of inhibitory peptides targeting AE2 has primarily focused on the third extracellular loop of the protein, a region deemed crucial for its ion exchange activity. nih.govresearchgate.net Researchers have synthesized series of linear peptides designed to bind to a highly conserved short region within this loop. nih.gov

One notable example is the peptide p17AE2, which was identified through screening for its ability to inhibit the suppressor activity of regulatory T cells (Tregs). nih.govnih.gov Further refinement of these linear peptides has led to the design of macrocyclic peptides. nih.govresearchgate.net These cyclized versions are engineered to have increased stability in biological systems, a critical attribute for potential therapeutic agents. nih.govresearchgate.net The design of these cyclic peptides, such as p17AE2-HT, was informed by molecular dynamics simulations to ensure that cyclization would be well-tolerated without significant conformational changes. haematologica.org

Functional Consequences on Cellular pH Regulation

The primary function of AE2 is to act as an acid loader, extruding bicarbonate in exchange for chloride, which leads to a decrease in intracellular pH. nih.govresearchgate.net Inhibition of AE2 by specifically designed peptides is expected to disrupt this process. While direct measurements of pH changes induced by these specific peptides are not extensively detailed in the provided information, the foundational understanding of AE2's role indicates that its inhibition would lead to an increase in intracellular pH, counteracting the normal acid-loading function. nih.govnih.gov The broader context of ion exchanger inhibition highlights that maintaining pH homeostasis is critical for normal cellular processes, and its disruption can trigger events like apoptosis. nih.gov

Effects on Immune Cell Subsets and Malignant Cells

The therapeutic potential of AE2 inhibitory peptides has been significantly explored in the context of immunology and oncology. nih.govnih.gov A key finding is that these peptides can induce apoptosis (programmed cell death) in regulatory T cells (Tregs), a type of immune cell that can suppress anti-tumor immune responses. nih.govnih.gov By promoting Treg apoptosis, these peptides can enhance the function of effector T-cells, which are responsible for attacking and killing cancerous cells. nih.govnih.gov

Furthermore, AE2 inhibitory peptides have demonstrated direct cytotoxic effects on various types of malignant cells. nih.govresearchgate.net The linear peptide p17AE2 has been shown to induce apoptosis in human leukemia, lymphoma, and multiple myeloma cell lines, as well as in primary malignant samples. nih.govresearchgate.net Notably, these peptides exhibit a degree of selectivity, showing only moderate effects on normal B lymphocytes. nih.govresearchgate.net In vivo studies using a macrocyclic AE2 targeting peptide have shown efficacy in mouse models xenografted with B-cell lymphoma, leading to a reduction in tumor size. nih.govresearchgate.net This suggests that targeting AE2 with specific peptides could be a promising therapeutic strategy for B-cell malignancies. nih.govnih.gov The upregulation of AE2 in some cancers has been linked to altered Golgi pH and glycosylation, contributing to the malignant phenotype. biorxiv.org Knockdown of AE2 in colorectal cancer cells has been shown to reverse their invasive and anchorage-independent growth. biorxiv.org

Angiotensin-Converting Enzyme (ACE) Inhibitory Peptides

Angiotensin-Converting Enzyme (ACE) is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance. mdpi.com ACE converts angiotensin I to the potent vasoconstrictor angiotensin II. mdpi.com Inhibition of ACE is a well-established therapeutic strategy for managing hypertension. mdpi.com

Discovery and Characterization from Natural Sources

A significant area of research has been the discovery and characterization of ACE inhibitory peptides from natural sources, which are considered safer alternatives to synthetic drugs. researchgate.netmdpi.com These bioactive peptides have been isolated from a wide range of food proteins and marine organisms. mdpi.comnih.govmdpi.com

For instance, ACE inhibitory peptides have been identified from the enzymatic hydrolysis of proteins from sources like:

Spirulina (Arthrospira platensis): The peptide SpirPep1 was discovered using an in silico platform and subsequently validated in vitro. nih.gov

Marine macroalga (Ulva intestinalis): The peptide FGMPFLDR was identified and its interaction with ACE studied. mdpi.com

Palm kernel cake: Peptides such as YLLLK, WAFS, and GVQEGAGHYALL have been isolated and their ACE inhibitory potential evaluated. mdpi.com

Mulberry leaf protein: Hydrolysates have yielded several ACE inhibitory peptides, including TELVLK, ERFNVE, MELVLK, and FDDKLD. frontiersin.org

Sea cucumber (Acaudina molpadioidea): Novel peptides like PNVA and PNLG have been identified. mdpi.comnih.gov

Porcine liver and placenta: Peptides such as FWG, MFLG, SDPPLVFVG, and FFNDA were identified through a combination of in silico and experimental methods. mdpi.com

Pomegranate: Compounds like pedunculagin, punicalin, and gallagic acid have been shown to act as ACE inhibitors. verywellhealth.com

These peptides are often generated through enzymatic hydrolysis of the source protein, and their activity can be influenced by the specific enzymes used and the resulting peptide sequences. mdpi.comfrontiersin.org

Molecular Interaction with ACE Active Site

The mechanism of action for ACE inhibitory peptides involves their interaction with the active site of the ACE enzyme. mdpi.comresearchgate.net ACE is a zinc-dependent enzyme with two homologous domains, the N-domain and the C-domain, with the C-domain being the primary site for angiotensin I conversion. plos.org

Molecular docking studies have provided detailed insights into how these peptides bind to the ACE active site. mdpi.comresearchgate.netfrontiersin.org The binding is typically characterized by the formation of multiple hydrogen bonds with key amino acid residues in the active site pockets, often designated as S1, S2, and S1'. frontiersin.org For example, the peptide ERFNVE from mulberry leaf protein was found to form hydrogen bonds with residues in the S1 pocket of ACE. frontiersin.org

In addition to hydrogen bonds, hydrophobic and electrostatic interactions, as well as interactions with the essential zinc ion (Zn²⁺) in the active site, contribute to the binding affinity and inhibitory potency of the peptides. researchgate.net The presence of specific amino acid residues, particularly hydrophobic or positively charged amino acids at the C-terminus, can enhance the binding to the ACE active site. researchgate.net The interaction of these peptides with the active site competitively inhibits the binding of the natural substrate, angiotensin I, thereby preventing its conversion to angiotensin II and leading to a reduction in blood pressure. mdpi.com

Na+/H+ Exchanger (NHE) Modulating Peptides

The Na+/H+ exchangers (NHEs) are a family of membrane proteins crucial for regulating intracellular pH (pHi), cell volume, and transepithelial ion transport. nih.govahajournals.org Peptides have emerged as important modulators of NHE activity, particularly the NHE1 and NHE3 isoforms. For example, natriuretic peptides, including Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP), have been shown to inhibit NHE-1 activity in ocular nonpigmented ciliary epithelium in a dose-dependent manner. physiology.orgresearchgate.net This inhibition follows a potency order of CNP > ANP > BNP. physiology.org

Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone that, in addition to its primary role in glucose homeostasis, influences renal function. nih.govwikipedia.org Agonists of the GLP-1 receptor (GLP-1R), such as exendin-4 (B13836491), have been shown to regulate the activity of the NHE3 isoform, which is critical for sodium and bicarbonate reabsorption in the renal proximal tubule. physiology.orgpsu.edu

Research using renal proximal tubule cells (LLC-PK1) demonstrated that treatment with 1 nM exendin-4 for 30 minutes resulted in a significant reduction of NHE3-mediated Na+-dependent intracellular pH recovery by approximately 50%. nih.gov This inhibitory effect was associated with an increase in the phosphorylation of the NHE3 protein, without altering its expression on the cell surface. nih.govphysiology.org These findings establish that GLP-1R agonists can directly modulate and inhibit the transport activity of NHE3 in the kidney. physiology.org

| Agonist | Target Exchanger | Cell Line | Key Finding | Reference |

| Exendin-4 | NHE3 | LLC-PK1 (renal proximal tubule cells) | 1 nM exendin-4 decreased NHE3 activity by ~50% after 30 minutes, associated with increased NHE3 phosphorylation. | nih.gov |

The inhibitory effect of GLP-1R agonists on NHE3 is mediated by complex intracellular signaling cascades. The binding of exendin-4 to the GLP-1R activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). wikipedia.org This cAMP then engages multiple downstream effectors. physiology.org

Signaling Cascade for NHE3 Inhibition by Exendin-4

Inhibition of Other Exchange-Related Protein-Protein Interactions

Beyond direct modulation of transporter activity, peptides can also inhibit the function of ion exchangers by disrupting their essential protein-protein interactions, which are often mediated by specialized domains.

PDZ domains are common protein-protein interaction modules, typically comprising 80-90 amino acids, that recognize specific short peptide sequences, often at the C-terminus of target proteins. embl.deplos.org These domains are crucial for assembling signaling complexes and localizing proteins, including ion exchangers, to specific subcellular compartments. embl.depnas.org

The Na+/H+ exchanger regulatory factor (NHERF) family of proteins (NHERF-1, NHERF-2) and PDZK1 are scaffolding proteins that contain PDZ domains and are known to interact with NHE3. pnas.org These interactions are critical for the localization and regulation of NHE3 in the apical membrane of renal proximal tubule cells. pnas.org The interaction occurs via a PDZ-interaction motif located at the C-terminus of NHE3. pnas.org

Peptides can be designed to mimic these C-terminal motifs and act as competitive inhibitors, disrupting the interaction between the ion exchanger and its scaffolding protein. By targeting the PDZ domains of proteins like NHERF2, specifically designed peptides can interrupt signaling pathways. researchgate.net Computational design has been successfully used to create peptides that selectively inhibit the interaction between a target protein and a specific PDZ domain, demonstrating the feasibility of using peptides to rewire signaling networks by disrupting these key protein-protein interactions. researchgate.net

| PDZ Protein | Interacting Exchanger | Function | Potential for Inhibition | Reference |

| PDZK1 | NHE3, CFEX | Scaffolding, localization in renal brush border | Interaction requires the C-terminal PDZ-interaction motif of the exchanger. | pnas.org |

| NHERF-1 | NHE3 | Hormone-induced regulation of NHE3 activity and membrane localization. | A key target for disrupting NHE3 regulation. | pnas.org |

| NHERF-2 | LPA2 Receptor | Modulates oncogenic signaling. | Peptides designed to block the NHERF-2 PDZ2 domain can attenuate cancer cell proliferation. | researchgate.net |

Protein-protein interactions that indirectly modulate ion exchanger activity are also targets for inhibitory peptides. One such complex is formed between soluble guanylyl cyclase (sGC), the primary receptor for nitric oxide (NO), and Thioredoxin 1 (Trx1), an oxidoreductase. nih.govnih.gov This complex plays a dual role in redox signaling. Under normal conditions, reduced Trx1 enhances the NO-stimulated cGMP-forming activity of sGC. nih.gov

An inhibitory peptide was specifically designed to block the interaction between sGC and Trx1. nih.gov The introduction of this peptide resulted in the loss of the enhancing effect of Trx1 on sGC's catalytic activity both in vitro and in cells. nih.gov This demonstrates that a peptide can effectively blunt the functional consequences of this protein-protein interaction. By inhibiting the sGC/Trx1 interface, the peptide disrupts a key redox-sensitive signaling module, which can have downstream effects on pathways that regulate ion channel and exchanger function. nih.gov

G Protein-Coupled Receptor Signaling Modulation

G protein-coupled receptors (GPCRs) constitute a vast family of cell surface receptors that translate a wide array of extracellular signals into intracellular responses. wikipedia.org These receptors are integral to virtually every physiological process, from sensory perception to hormonal regulation. mdpi.com The canonical GPCR signaling cascade involves the receptor, upon binding its specific ligand, activating a heterotrimeric G protein by catalyzing the exchange of GDP for GTP on the Gα subunit. nih.govwikipedia.org This activation causes the dissociation of the Gα-GTP and Gβγ subunits, both of which can then modulate the activity of downstream effector proteins. mdpi.comdiabetesjournals.org

Key effector enzymes in GPCR pathways include adenylyl cyclase, which generates the second messenger cyclic AMP (cAMP), and phospholipase C (PLC), which produces inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov These second messengers, in turn, activate downstream protein kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC). portlandpress.com These kinases phosphorylate a multitude of cellular proteins, including ion exchangers, thereby regulating their activity.

The Na+/Ca2+ exchanger isoform 1 (NCX1), the primary target of the Exchanger Inhibitory Peptide (XIP), is a notable subject of this regulatory mechanism. The large cytoplasmic loop of NCX1 possesses phosphorylation sites for both PKA and PKC. portlandpress.com Consequently, signaling through GPCRs that couple to Gs (which stimulates cAMP production) or Gq (which stimulates PLC) can directly influence the function of NCX1.

While XIP does not directly interact with GPCRs or their associated G proteins, it modulates the physiological consequences of GPCR signaling by acting on a crucial downstream effector. By inhibiting NCX1, XIP can counteract or alter the effects of GPCR-mediated phosphorylation on calcium transport. For example, if a specific GPCR pathway leads to the phosphorylation and subsequent stimulation of NCX1-mediated Ca2+ efflux, the presence of XIP would blunt this functional outcome. This represents an indirect, yet effective, modulation of the GPCR signaling pathway at the level of the final effector protein.

This principle highlights a broader therapeutic and research strategy: targeting specific nodes within a signaling cascade to achieve precise modulation. This can involve peptides that inhibit effector proteins, like XIP, or peptides that are designed to block the interaction between receptors and G proteins or between G proteins and their effectors, as demonstrated by the development of G protein-specific inhibitory peptides. nih.govjst.go.jp

Advanced Methodologies in Exchanger Inhibitory Peptide Research

Peptide Synthesis and Library Generation

The creation of exchanger inhibitory peptides and diverse libraries for screening relies on robust chemical synthesis techniques. Solid-phase peptide synthesis forms the cornerstone of this effort, with automation and high-throughput approaches accelerating the discovery process.

Solid-Phase Peptide Synthesis Techniques

Solid-phase peptide synthesis (SPPS) is the predominant method for the chemical synthesis of peptides, including those designed to inhibit ion exchangers. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. The most widely used strategy in modern SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach, which offers an orthogonal protection scheme, meaning the temporary N-terminal protecting group (Fmoc) and the permanent side-chain protecting groups (like tBu) can be removed under different chemical conditions.

The general cycle of SPPS using Fmoc chemistry involves:

Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid or peptide, typically using a secondary amine base like piperidine (B6355638) in a solvent such as dimethylformamide (DMF).

Activation and Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly deprotected N-terminus of the peptide chain. A variety of coupling reagents can be used to facilitate this amide bond formation.

Washing: Excess reagents and byproducts are washed away, leaving the elongated, protected peptide attached to the resin.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously, usually with a strong acid like trifluoroacetic acid (TFA). The choice of resin is critical and depends on the desired C-terminal functionality of the peptide (e.g., an amide or a carboxylic acid).

For challenging sequences, such as those prone to aggregation, specialized techniques may be employed. These can include the use of pseudoproline dipeptides or backbone-protecting groups like the 2-hydroxy-4-methoxybenzyl (Hmb) group to disrupt secondary structure formation during synthesis.

Table 1: Common Reagents in Fmoc-Based Solid-Phase Peptide Synthesis

| Reagent Class | Example(s) | Function |

| Resins | Wang resin, Rink amide resin | Insoluble support for peptide assembly. |

| Nα-Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) | Temporary protection of the N-terminus. |

| Deprotection Agent | Piperidine in DMF | Removes the Fmoc group. |

| Side-Chain Protecting Groups | tBu (tert-butyl), Trt (trityl), Pbf (pentamethyldihydrobenzofuran-5-sulfonyl) | Permanent protection of reactive amino acid side chains. |

| Cleavage Cocktail | Trifluoroacetic acid (TFA) with scavengers | Cleaves the peptide from the resin and removes side-chain protecting groups. |

Automated Synthesis and High-Throughput Approaches

The principles of SPPS have been integrated into automated peptide synthesizers, which have revolutionized the speed and efficiency of peptide production. These instruments automate the repetitive cycles of deprotection, coupling, and washing, allowing for the unattended synthesis of peptides. This automation minimizes human error and ensures high reproducibility.

High-throughput approaches are not limited to synthesis. The purification and analysis of the resulting crude peptides have also been streamlined. Techniques combining automated solid-phase extraction (SPE) with high-performance liquid chromatography (HPLC) and mass spectrometry (MS) allow for the rapid purification and characterization of large sets of synthetic peptides.

Design of Peptide Libraries for Screening

To discover novel and potent exchanger inhibitory peptides, researchers often turn to the screening of combinatorial peptide libraries. These libraries can contain thousands to millions of different peptide sequences. A key strategy in library synthesis is the "split-and-pool" or "one-bead-one-compound" (OBOC) method. In this approach, a batch of resin beads is split into multiple portions, a different amino acid is coupled to each portion, and then all the portions are pooled back together. By repeating this split-couple-pool process, a vast diversity of peptides is generated, with each bead theoretically carrying a unique peptide sequence.

The design of these libraries can be random or focused. Random libraries are useful for initial "hit" discovery, while focused libraries, often designed based on a known active peptide sequence, are used for optimization. Common types of peptide libraries used for screening include:

Overlapping Peptide Libraries: These libraries consist of a series of peptides that systematically span the sequence of a protein of interest. They are particularly useful for mapping linear epitopes or identifying active regions within a larger protein.

Truncation Libraries: These are created by systematically removing amino acids from the N- and/or C-termini of a known active peptide to determine the minimal sequence required for activity.

Positional Scanning Libraries: In this type of library, a specific position in a peptide sequence is systematically replaced with all other amino acids to identify which residues are critical for function at that position.

Screening these libraries against the target ion exchanger, often using high-throughput cellular or biochemical assays, allows for the identification of peptides that modulate the exchanger's activity.

Structural Biology and Biophysical Characterization

Understanding the three-dimensional structure of an exchanger inhibitory peptide and how it binds to its target is crucial for rational drug design. Several powerful techniques are employed to elucidate these structural and biophysical details.

Nuclear Magnetic Resonance (NMR) Spectroscopy and X-ray Crystallography of Peptide-Target Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution, which can mimic the physiological environment. For exchanger inhibitory peptides, NMR can be used to determine the peptide's conformation when bound to its target or a fragment of the target protein. By using isotope labeling (e.g., with ¹⁵N and ¹³C), a variety of NMR experiments can be performed to obtain structural restraints, such as inter-proton distances from Nuclear Overhauser Effect (NOE) experiments and dihedral angles from coupling constants. These restraints are then used to calculate a family of structures that represent the conformational ensemble of the peptide-target complex in solution. NMR is particularly well-suited for studying dynamic interactions and conformational changes that occur upon binding.

X-ray Crystallography provides high-resolution, static snapshots of molecules in a crystalline state. To study an this compound-target complex using this method, the complex must first be crystallized. This can be a significant challenge, especially for membrane proteins like ion exchangers, which are notoriously difficult to crystallize. However, when successful, X-ray diffraction analysis of the crystal can yield a detailed atomic-level map of the peptide bound to its target. This information reveals the precise binding site, the key amino acid residues involved in the interaction, and the conformation of the bound peptide. Such detailed structural information is invaluable for understanding the mechanism of inhibition and for guiding the design of more potent and selective inhibitors. Recent advances in cryo-electron microscopy (cryo-EM) have also emerged as a powerful alternative for determining the structures of large membrane protein complexes, including ion exchangers, without the need for crystallization.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical biosensor technique used to measure the kinetics and affinity of biomolecular interactions in real-time. In a typical SPR experiment for an this compound, the target ion exchanger (or a relevant binding domain) is immobilized on the surface of a sensor chip. A solution containing the peptide is then flowed over the surface. The binding of the peptide to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

By monitoring the SPR signal over time during the association (peptide flowing over the surface) and dissociation (buffer flowing over the surface) phases, one can determine the kinetic rate constants for the interaction: the association rate constant (k_a) and the dissociation rate constant (k_d). The equilibrium dissociation constant (K_D), which is a measure of the binding affinity, can then be calculated as the ratio of k_d to k_a.

Table 2: Kinetic Parameters Determined by Surface Plasmon Resonance

| Parameter | Symbol | Description |

| Association Rate Constant | k_a | The rate at which the peptide binds to the target. |

| Dissociation Rate Constant | k_d | The rate at which the peptide-target complex dissociates. |

| Equilibrium Dissociation Constant | K_D | A measure of the binding affinity; lower K_D indicates stronger binding. |

SPR is a powerful tool for quantitatively comparing the binding of different peptide variants to the target exchanger, providing valuable data for structure-activity relationship studies and for the selection of lead candidates.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Conformational Dynamics

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to investigate the conformational dynamics of proteins and protein-ligand complexes. nih.govnih.gov In the context of EIPs, HDX-MS can provide valuable insights into changes in the structure and flexibility of both the peptide and its target exchanger upon binding. nih.gov The method relies on the principle that backbone amide hydrogens in a protein exchange with deuterium (B1214612) atoms when the protein is incubated in a deuterated buffer. youtube.com The rate of this exchange is dependent on the solvent accessibility and the hydrogen bonding of the amide protons. youtube.comyoutube.com

By comparing the deuterium uptake of the free exchanger protein with that of the EIP-bound complex, it is possible to identify regions of the protein that become protected from exchange upon peptide binding. youtube.com These protected regions typically correspond to the binding interface or areas that undergo a conformational change to a more closed and less dynamic state. Conversely, regions that show increased deuterium uptake may indicate areas that become more flexible or exposed upon binding.

The experimental workflow of HDX-MS involves:

Incubating the protein or protein-peptide complex in a deuterated buffer for various time points.

Quenching the exchange reaction by lowering the pH and temperature.

Proteolytically digesting the protein into smaller peptides.

Analyzing the mass of the resulting peptides using mass spectrometry to determine the extent of deuterium incorporation. nih.gov

HDX-MS is particularly useful for studying large and complex systems that are not easily amenable to other structural biology techniques like X-ray crystallography or NMR spectroscopy. nih.gov

Table 2: Hypothetical HDX-MS Data for an Exchanger Protein Upon EIP Binding

| Peptide Region of Exchanger | Deuterium Uptake (Free) | Deuterium Uptake (EIP-bound) | Change in Uptake | Interpretation |

| Residues 50-65 | 45% | 15% | -30% | Binding Interface/Conformational Change |

| Residues 110-125 | 60% | 62% | +2% | No significant change |

| Residues 200-215 | 30% | 55% | +25% | Increased Flexibility |

Fluorescence Titration and Cross-linking Studies

Fluorescence titration is a widely used technique to study the binding of a ligand to a protein. This method relies on changes in the intrinsic fluorescence of the protein (typically from tryptophan or tyrosine residues) or the fluorescence of an extrinsic probe upon ligand binding. In the context of EIP research, changes in the fluorescence intensity or emission wavelength of the target exchanger upon titration with the EIP can be monitored to determine the binding affinity and stoichiometry.

Chemical cross-linking, on the other hand, provides spatial constraints on the interaction between an EIP and its target. This technique involves the use of bifunctional reagents that can covalently link amino acid residues that are in close proximity in the protein-peptide complex. By identifying the cross-linked residues using mass spectrometry, it is possible to map the binding interface and gain insights into the orientation of the EIP within the binding pocket of the exchanger. Pairwise crosslinking, for example, can be a powerful tool to characterize interactions between G protein-coupled receptors and their ligands in a cellular environment. nih.gov

Computational Design and In Silico Approaches

Computational methods play a crucial role in modern drug discovery and are particularly valuable in the design and optimization of peptide-based inhibitors like EIPs. These in silico approaches allow for the rapid screening of large virtual libraries of peptides and provide detailed insights into the molecular basis of their interactions with target proteins.

Molecular Docking for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of EIP research, docking is used to predict the binding mode of an EIP within the binding site of its target exchanger. mdpi.com This information is invaluable for understanding the key interactions that stabilize the complex and for guiding the design of more potent inhibitors.

The docking process involves two main steps:

Sampling: Generating a large number of possible conformations of the EIP within the binding site of the target protein.

Scoring: Evaluating the fitness of each generated conformation using a scoring function that estimates the binding free energy.

Various docking algorithms and scoring functions have been developed, each with its own strengths and weaknesses. The choice of a particular docking protocol often depends on the specific system being studied and the available computational resources. The results of molecular docking can provide a static snapshot of the protein-peptide interaction and can be used to identify key residues involved in binding.

Molecular Dynamics Simulations for Binding Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net In the study of EIPs, MD simulations can be used to refine the static structures obtained from molecular docking and to assess the stability of the predicted protein-peptide complex. nih.govresearchgate.net By simulating the behavior of the complex in a realistic environment (e.g., in water with ions), MD can provide insights into the dynamic nature of the interaction and the conformational changes that may occur upon binding.

MD simulations can be used to:

Assess the stability of the EIP's binding pose over time.

Identify key hydrogen bonds and other non-covalent interactions that contribute to binding affinity.

Calculate the binding free energy of the complex, providing a more accurate estimate of binding affinity than docking scores alone.

Reveal the role of water molecules in mediating the protein-peptide interaction.

The insights gained from MD simulations can be used to explain experimental observations and to guide the rational design of EIPs with improved binding properties.

Genetic Algorithms and Machine Learning in Peptide Optimization

Genetic algorithms (GAs) and machine learning (ML) are increasingly being used in the field of peptide design and optimization. chemrxiv.orgnih.govku.edu These computational approaches can explore the vast sequence space of peptides to identify novel EIPs with desired properties, such as high binding affinity and specificity.

Genetic algorithms are inspired by the process of natural selection and involve the iterative evolution of a population of candidate peptides. nih.gov The process typically involves:

Initialization: Creating an initial population of random peptide sequences.

Fitness Evaluation: Assessing the fitness of each peptide based on a predefined scoring function (e.g., predicted binding affinity from docking or MD simulations).

Selection: Selecting the fittest peptides to be "parents" for the next generation.

Crossover and Mutation: Creating new "offspring" peptides by combining and randomly modifying the sequences of the parent peptides.

Iteration: Repeating the process for multiple generations until a desired level of fitness is achieved.

Machine learning models, such as neural networks and support vector machines, can be trained on existing data of peptide-protein interactions to predict the activity of new peptide sequences. ku.edunih.gov These models can be used to rapidly screen large virtual libraries of peptides and to identify promising candidates for further experimental validation. The combination of GAs and ML can create powerful optimization frameworks for the de novo design of potent and specific EIPs. nih.govresearchgate.net

Functional Assays and Electrophysiological Recordings

To understand the precise impact of an this compound, researchers employ a variety of functional assays and electrophysiological recordings. These methods allow for the detailed characterization of the peptide's effects on ion transport and cellular function.

The patch-clamp technique is a cornerstone of electrophysiology, providing a high-resolution method for measuring the flow of ions across a cell membrane. annualreviews.orgmoleculardevices.comresearchgate.net This technique has been instrumental in studying the effects of Exchanger Inhibitory Peptides on ion channels and transporters.

In a typical patch-clamp experiment to study an XIP's effect on the sodium-calcium (Na+/Ca2+) exchanger, a microelectrode is used to form a tight seal with the membrane of a single cell, such as a ventricular myocyte. psu.edunih.gov This allows for the voltage of the cell membrane to be controlled (voltage-clamp) while the resulting ion currents are measured. moleculardevices.com To isolate the Na+/Ca2+ exchange current (INa-Ca), researchers can manipulate the intracellular and extracellular ion concentrations. For instance, reducing extracellular sodium stimulates an outward current that is dependent on extracellular calcium, a hallmark of the Na+/Ca2+ exchanger. psu.edunih.gov

When an this compound is introduced into the cell, typically through the microelectrode, its effect on this current can be directly observed. Studies have shown that dialysis of a cell with XIP can largely abolish the outward INa-Ca, demonstrating the peptide's inhibitory action on the exchanger. psu.edunih.gov Importantly, these experiments can also assess the specificity of the peptide. For example, it has been shown that XIP does not measurably affect other ion currents, such as the L-type Ca2+ current (ICa), highlighting its specific action on the Na+/Ca2+ exchanger. psu.edu

The different configurations of the patch-clamp technique, such as whole-cell, inside-out, and outside-out patches, offer versatility in studying the mechanisms of peptide inhibition under various controlled conditions. annualreviews.org Automated patch-clamp (APC) platforms have further increased the throughput of these experiments, facilitating the screening of novel compounds that modulate ion channel function. nih.gov

Table 1: Patch-Clamp Findings on this compound

| Parameter | Observation | Implication |

| Outward INa-Ca | Largely abolished after intracellular dialysis with XIP. psu.edunih.gov | XIP directly inhibits the Na+/Ca2+ exchanger. |

| Inward INa-Ca | Blocked secondary to the blockade of outward INa-Ca. psu.edu | Inhibition of one mode of exchange affects the other. |

| L-type Ca2+ Current (ICa) | Not measurably affected by XIP. psu.edu | XIP exhibits specificity for the Na+/Ca2+ exchanger over L-type Ca2+ channels. |

Cell-based assays are essential for evaluating the activity of ion exchangers in a more physiological context. These assays often utilize fluorescent dyes that are sensitive to changes in intracellular ion concentrations, such as pH or sodium levels.

For the Na+/H+ exchanger (NHE), a common assay involves loading cells with a pH-sensitive fluorescent dye like BCECF or cSNARF1. nih.gov The activity of the NHE can then be monitored by inducing an acid load in the cells and measuring the rate of intracellular pH (pHi) recovery. The inhibition of this recovery in the presence of an this compound provides a measure of its inhibitory potency.

Another approach involves the use of competitive fluorescent plate binding assays. In the context of developing inhibitors for the interaction between the Na+/H+ exchanger 1 (NHE1) and Calcineurin homologous B protein (CHP), stapled peptides mimicking the binding region were screened. researcher.life This assay measures the displacement of a fluorescently tagged protein from its binding partner by the inhibitory peptide, providing a quantitative measure of binding affinity. researcher.life

Furthermore, functional assays can be designed to assess the downstream consequences of exchanger inhibition. For instance, in the context of X-linked inhibitor of apoptosis (XIAP) deficiency, a functional assay was developed to assess the production of tumor necrosis factor (TNF) by monocytes in response to stimulation of the NOD2 signaling pathway, which is known to be affected by XIAP. nih.gov This type of assay provides a readout of the broader cellular impact of modulating a specific protein's function.

Table 2: Cell-Based Assay Methodologies for Exchanger Activity

| Assay Type | Principle | Application in XIP Research |

| Fluorescence Imaging | Measures changes in intracellular ion concentrations (e.g., pH) using sensitive dyes. nih.gov | Quantifying the inhibition of Na+/H+ exchanger activity by monitoring pHi recovery. |

| Competitive Fluorescent Binding | Measures the displacement of a fluorescently labeled ligand from its target by an inhibitor. researcher.life | Screening and determining the binding affinity of peptide inhibitors targeting protein-protein interactions involving exchangers. |

| Flow Cytometry-based Functional Assay | Assesses downstream cellular responses (e.g., cytokine production) following pathway stimulation. nih.gov | Evaluating the functional consequences of inhibiting a target protein like XIAP. |

Since many ion exchangers function as enzymes that catalyze ion transport, enzymatic activity assays are valuable for characterizing their function and inhibition. nih.gov These assays can be performed using purified proteins or cell lysates and often involve monitoring the consumption of a substrate or the formation of a product.

For Na+/H+ exchangers, which can be considered genuine enzymes that catalyze coupled reactions, their activity can be formalized using enzyme kinetics. nih.gov Assays can be designed to measure the rate of Na+ or H+ transport under defined conditions. For instance, the activity of NHE1 can be assessed by measuring the rate of H+ extrusion from cells or vesicles.

In the broader context of proteins targeted by inhibitory peptides, such as carbonic anhydrase, enzymatic assays are well-established. mdpi.commdpi.com The CO2 hydratase activity of carbonic anhydrase can be measured to assess the efficacy of inhibitors. mdpi.com Similarly, for a target like the X-linked inhibitor of apoptosis protein (XIAP), which inhibits caspases, enzymatic assays can measure caspase activity to determine the effect of XIAP modulation. nih.govnih.gov For example, the activity of caspase-3, a key executioner caspase, can be monitored using a substrate that releases a fluorescent or colorimetric product upon cleavage.

These enzymatic assays are crucial for determining the inhibitory constants (e.g., IC50) of peptides and for understanding their mechanism of action.

Peptide Engineering and Stability Enhancement Strategies

A major challenge in developing peptide-based therapeutics is their inherent instability and poor cell permeability. To overcome these limitations, various peptide engineering strategies have been developed to enhance the stability and bioavailability of Exchanger Inhibitory Peptides.

Macrocyclization is a powerful strategy to constrain the conformation of a peptide, which can lead to increased stability, binding affinity, and cell permeability. rsc.orgucdavis.edunih.gov This is often achieved by introducing a chemical linker or "staple" between two amino acid side chains.

One common method is hydrocarbon stapling, where two amino acid residues are linked by an all-hydrocarbon chain. nih.gov This technique has been used to create "stapled peptides" that mimic the alpha-helical structure of a protein's binding domain. nih.govexplorationpub.com For example, stapled peptides have been designed to mimic the CHP-binding domain of NHE1 to inhibit the CHP2-NHE1 interaction, which is a potential anticancer target. researcher.life These stapled peptides can exhibit improved proteolytic resistance and enhanced cell penetration compared to their linear counterparts. explorationpub.commdpi.com

Various chemical strategies can be used for macrocyclization, including ring-closing metathesis (RCM), lactamization, and click chemistry. ucdavis.edunih.govrsc.org The choice of stapling chemistry and the position of the staple are critical for maintaining the peptide's bioactive conformation and optimizing its properties. explorationpub.com For instance, guanidinium-stapling has been explored as a method to constrain helical peptides, inspired by the prevalence of arginine in protein-protein interfaces. nih.gov

Studies have shown that macrocyclization can significantly prolong the serum half-life of peptides. For example, a macrocyclic inhibitor of BACE1 showed a three times longer half-life in serum compared to its linear analog. nih.gov

Table 3: Macrocyclization Strategies for Peptides

| Strategy | Description | Advantages |

| Hydrocarbon Stapling | Covalent linkage of two amino acid side chains with an all-hydrocarbon chain. nih.gov | Stabilizes α-helical structure, increases proteolytic resistance, enhances cell permeability. explorationpub.commdpi.com |

| Lactamization | Formation of an amide bond between the side chains of an acidic and a basic amino acid. nih.gov | A common and well-established method for peptide cyclization. |

| Click Chemistry | Reactions such as azide-alkyne cycloadditions that are highly efficient and specific. ucdavis.edu | Provides a versatile and robust method for creating cyclic peptides. |

| Guanidinium (B1211019) Stapling | Utilizes a guanidinium group to constrain the peptide backbone. nih.gov | Mimics natural interactions and can enhance target binding. |

The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is another effective strategy to enhance their stability and biological activity. mdpi.comrsc.orgmdpi.com Non-canonical amino acids are those that are not among the 20 standard proteinogenic amino acids. Their unique side chains and backbone structures can confer resistance to proteolytic degradation and modulate the peptide's conformation and binding properties.

For example, replacing a natural amino acid with a non-canonical analog can prevent recognition by proteases. mdpi.com The incorporation of ncAAs can be achieved through solid-phase peptide synthesis (SPPS), where a wide variety of synthetic amino acids are commercially available or can be synthesized. nih.gov

In addition to incorporating single ncAAs, other modifications can be made to the peptide backbone or side chains. These can include N-methylation of the peptide backbone, which can improve metabolic stability and membrane permeability, or the introduction of unnatural linkers and scaffolds.

The design and synthesis of peptides incorporating non-canonical amino acids and other modifications is a key area of research aimed at developing more potent and drug-like Exchanger Inhibitory Peptides.

Conjugation Strategies for In Vivo Half-Life Extension

The therapeutic potential of many peptides, including the this compound (XIP), is often limited by their short in vivo half-life. This is primarily due to rapid clearance by the kidneys and degradation by proteases. To overcome these limitations, various conjugation strategies have been developed to prolong the circulation time and enhance the stability of therapeutic peptides. These methodologies primarily focus on increasing the hydrodynamic radius of the peptide, thereby reducing renal filtration, and shielding it from enzymatic degradation.

One of the most common and well-established methods for extending the half-life of peptides is PEGylation , which involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains. nih.govbachem.combiochempeg.com PEG is a flexible, hydrophilic, and non-immunogenic polymer that, when conjugated to a peptide, increases its size and masks it from proteolytic enzymes and the immune system. nih.govnih.gov The size of the PEG chain can be varied to fine-tune the pharmacokinetic profile of the peptide conjugate. nih.gov Site-specific PEGylation, often at a genetically introduced cysteine residue, is a common approach to ensure that the biological activity of the peptide is retained. nih.gov

Another prevalent strategy is the fusion of the peptide to a larger protein that naturally possesses a long half-life, such as albumin or the Fc fragment of an immunoglobulin G (IgG). nih.govscispace.com Human serum albumin (HSA) is the most abundant protein in plasma with a half-life of about 19 days, largely due to its recycling via the neonatal Fc receptor (FcRn). nih.govnih.gov Peptides can be genetically fused to albumin or chemically conjugated, often to a free cysteine residue like Cys34 in human albumin. scispace.comnih.gov This conjugation not only increases the size of the peptide but also leverages the FcRn-mediated recycling mechanism to prolong its circulation time. nih.govscispace.com Similarly, fusion to the Fc domain of IgG can extend the half-life of peptides to several days or even weeks. nih.govspringermedizin.de

The use of unstructured recombinant protein polymers , such as XTEN, represents another innovative approach. acs.orgnih.gov XTENs are hydrophilic, biodegradable polypeptides that can be genetically fused to a therapeutic peptide. acs.org This creates a larger molecule with an increased hydrodynamic radius, similar to the effect of PEGylation, which significantly extends the in-vivo half-life. acs.orgnih.gov For instance, the conjugation of the T-20 peptide to XTEN resulted in a nearly 20-fold increase in its elimination half-life in rats. nih.gov

Furthermore, modification of the peptide backbone itself can enhance stability and, consequently, half-life. A study on a high-affinity phospholemman (PLM) binding peptide, which acts as an activator of the sodium-calcium exchanger 1 (NCX1), demonstrated the effectiveness of this approach. To improve its stability for in vivo studies, the N-terminal proline of the minimal binding sequence was substituted with an N-methyl-proline. This single modification resulted in a significant increase in the peptide's stability in human serum.

Detailed research findings from a study on a modified NCX1 activator peptide are presented in the table below. Mass spectrometry analysis was used to determine the half-life of the original peptide (OPT) and the modified peptide (NOPT) in 30% human serum.

| Peptide | Modification | Half-life in 30% Human Serum (hours) | Fold Increase in Half-life |

|---|---|---|---|

| OPT | Original Peptide | ~0.5 | - |

| NOPT | N-methyl-proline substitution | 8.5 | 17 |

This 17-fold increase in half-life for the NOPT peptide highlights the significant impact that even minor chemical modifications can have on the stability of peptides designed to interact with the sodium-calcium exchanger. nih.gov These findings suggest that similar strategies could be effectively applied to the this compound to enhance its therapeutic viability.

Preclinical Research and Experimental Models for Exchanger Inhibitory Peptides

In Vitro Cellular Models for Functional Characterization

In vitro models are fundamental for the detailed functional analysis of XIP at the cellular and molecular level. They offer controlled environments to investigate the direct interaction of the peptide with the Na+/Ca2+ exchanger and its subsequent effects on cellular ion homeostasis.

Heterologous expression systems are indispensable tools for studying the function of specific ion transporters in a simplified and controlled cellular environment, free from the complexities of native cells which may express multiple exchanger isoforms or interacting proteins. researchgate.netyoutube.com These systems involve introducing the genetic code for a protein of interest, such as a specific isoform of the Na+/Ca2+ exchanger (NCX), into a host cell line that does not naturally express it. psychiatryinvestigation.orgcardio-lab.com This allows for the precise study of the protein's function and its interaction with inhibitors like XIP.

Commonly used heterologous expression systems in NCX and XIP research include:

Xenopus oocytes: These large frog eggs can be injected with the mRNA encoding the NCX protein. ijbcp.com They possess a robust protein expression machinery and a low background of endogenous ion channel activity, making them an excellent model for electrophysiological studies using techniques like the giant excised patch clamp to analyze exchanger currents. ijbcp.com

Mammalian Cell Lines: Cell lines such as Human Embryonic Kidney 293 (HEK293) cells or Baby Hamster Kidney (BHK) cells are frequently used. nih.gov These cells can be transiently or stably transfected with plasmids containing the DNA for the NCX isoform. nih.gov Their use allows for a wide range of experimental techniques, including patch-clamp electrophysiology, fluorescence imaging of intracellular ion concentrations, and biochemical assays to study protein-protein interactions. nih.gov For example, BHK cells stably expressing NCX1, NCX2, or NCX3 have been used to explore the isoform-specific effects of inhibitory peptides. nih.gov

Research using these systems has been pivotal in understanding the molecular basis of XIP's inhibitory action. By introducing specific mutations into the NCX protein sequence (site-directed mutagenesis), researchers can identify the precise amino acid residues that form the binding site for XIP. wikipedia.org For instance, studies have identified a negatively charged region within the large intracellular loop of the exchanger as being crucial for XIP binding. wikipedia.org

| System | Host Organism/Cell Type | Typical Application | Key Findings with XIP |

|---|---|---|---|